N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11/h3-6,8-10,15H,7H2,1-2H3 |
InChI Key |
WZRPGLUFLUVGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
A widely adopted method involves reacting hydrazine derivatives with α,β-unsaturated ketones (chalcones) to form pyrazoline intermediates, which are subsequently dehydrogenated to pyrazoles.
Example Protocol
-
Chalcone Synthesis :
-
Cyclization with Hydrazine :
-
N-Alkylation :
Characterization Data
One-Pot Multicomponent Approach
A streamlined method combines hydrazine, diketone, and alkylating agents in a single reaction vessel.
Procedure
-
Reagents :
-
1,3-Diketone (e.g., acetylacetone), isopropylhydrazine, and 4-fluorobenzyl chloride.
-
-
Conditions :
Advantages :
Alternative Functionalization Strategies
Post-Modification of Preformed Pyrazoles
For pyrazoles with existing substituents, late-stage modifications are feasible:
Buchwald–Hartwig Amination
-
Substrate : 1-(Propan-2-yl)-4-bromo-1H-pyrazole.
-
Reagents : 4-Fluorobenzylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.
Comparative Analysis of Synthetic Methods
FBCl : 4-Fluorobenzyl chloride; 4-FB amine : 4-Fluorobenzylamine.
Optimization and Scale-Up Considerations
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:
| Compound Name | Substituent on Pyrazole (Position 1) | Benzyl Group Substituent | Amine Position | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|---|
| Target Compound : this compound | 1-(propan-2-yl) | 4-fluorophenyl | 4 | C₁₃H₁₆FN₃ | 233.29 | - |
| N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine (UQS) | H | 2-fluorophenyl | 4 | C₁₀H₁₀FN₃ | 191.21 | |
| N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine | 1-methyl | 2-bromophenyl | 4 | C₁₁H₁₂BrN₃ | 269.14 | |
| 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | H | 3-chloro-4-fluorophenyl | 4 | C₁₀H₉ClFN₃ | 233.66 | |
| (1-Phenyl-1H-pyrazol-4-yl)methylamine | 1-phenyl | - | 4 (via CH₂) | C₁₃H₁₇N₃ | 215.30 |
Key Observations
Halogen Position Effects: The 4-fluorophenyl group in the target compound may confer higher symmetry and polarity compared to 2-fluorophenyl (UQS) or 3-chloro-4-fluorophenyl analogs . This could influence crystallinity and solubility. Bromine substitution () increases molecular weight significantly (269.14 vs.
Pyrazole Substitution Patterns: The isopropyl group at position 1 (target) introduces steric bulk, which may improve metabolic stability compared to smaller groups like methyl () or unsubstituted pyrazoles () .
Synthetic Approaches :
- Copper-catalyzed coupling (e.g., ) is a common method for introducing amine substituents on pyrazoles. The target compound may require similar catalytic conditions for the 4-fluorobenzylamine attachment .
Spectroscopic Characterization :
- Analogous compounds (e.g., ) are characterized via $ ^1H $/$ ^13C $ NMR and HRMS, with $ ^1H $ NMR shifts for pyrazole protons typically observed at δ 7.5–8.5 ppm .
Q & A
Basic: What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how can yield and purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters.
- Step 2: Introduction of the 4-fluorobenzyl group via alkylation or reductive amination under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
- Step 3: Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the product with >95% purity.
Critical parameters include temperature control (e.g., 60–80°C for amination), pH adjustment (neutral to slightly basic), and catalysts like Pd/C for hydrogenation steps .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl methyl protons at δ 4.3–4.5 ppm, pyrazole ring protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 264.2) and fragmentation patterns.
- X-ray Crystallography: Resolves 3D structure, highlighting dihedral angles between the pyrazole and fluorophenyl groups, critical for understanding steric effects .
Advanced: How does the substitution pattern (e.g., fluorophenyl vs. methoxyphenyl) influence binding affinity to biological targets?
Methodological Answer:
- Comparative Studies: Replace the 4-fluorophenyl group with analogs (e.g., 3-methoxyphenyl) and assay against targets like kinase enzymes. Fluorine’s electronegativity enhances binding via polar interactions, while methoxy groups may increase hydrophobicity .
- Data Example: In kinase inhibition assays, the 4-fluorophenyl derivative showed IC₅₀ = 12 nM vs. 45 nM for the methoxy analog, attributed to stronger hydrogen bonding with active-site residues .
Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
- Assay Standardization: Control variables such as buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell line passage number .
- Purity Validation: Use HPLC (>99% purity) to rule out by-products (e.g., unreacted amine precursors) as confounding factors .
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and quantify variability .
Advanced: What computational strategies predict the compound’s interactions with enzymes like cytochrome P450?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses, focusing on fluorophenyl interactions with hydrophobic pockets (e.g., CYP3A4 active site) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the pyrazole amine and heme iron .
- QSAR Models: Corate substituent electronic parameters (Hammett σ) with metabolic half-life data to predict CYP-mediated oxidation rates .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the pyrazole 1- and 4-positions .
- Bioassay Panels: Test against diverse targets (e.g., GPCRs, ion channels) to identify off-target effects.
- Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by activity and prioritize lead compounds .
Basic: What are the critical stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Storage: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks); major degradation products include hydrolyzed amine and defluorinated analogs .
- In-solution Stability: Use deuterated DMSO for NMR to avoid solvent-induced decomposition .
Advanced: How does regioselectivity in electrophilic substitution reactions impact the synthesis of derivatives?
Methodological Answer:
- Directing Effects: The pyrazole N1-isopropyl group directs electrophiles to the 5-position, while the 4-amine group activates the 3-position.
- Case Study: Nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives (85% selectivity) due to amine activation, confirmed by LC-MS .
- Mitigation: Use protecting groups (e.g., Boc on the amine) to redirect reactivity .
Table: Comparison of Analogous Pyrazole Derivatives
| Compound | Substituent | Key Feature | Biological Activity (IC₅₀) |
|---|---|---|---|
| Target | 4-Fluorophenyl, isopropyl | High electronegativity | Kinase inhibition: 12 nM |
| Analog 1 | 3-Methoxyphenyl | Increased hydrophobicity | Kinase inhibition: 45 nM |
| Analog 2 | 2-Fluoroethyl | Enhanced metabolic stability | CYP3A4 t₁/₂: 8.2 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
